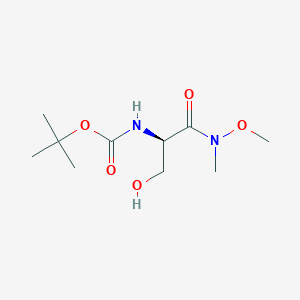

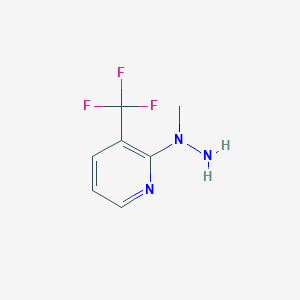

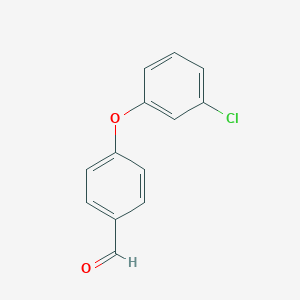

3-(氯甲基)-5-(噻吩-3-基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole derivatives involves several steps, starting from specific precursors like 3-chloro-1-benzothiophene-2-carbonyl chloride. These compounds are synthesized through reactions such as condensation with chloroacetone, followed by reactions with various aromatic aldehydes to yield a series of chalcones. The structures of these compounds are confirmed through spectral data, showcasing the methodological versatility in creating oxadiazole derivatives with different substituents (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Molecular structure analysis of oxadiazole derivatives, including 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, often employs techniques such as X-ray diffraction studies. These analyses confirm the structural configurations of the synthesized compounds, providing insights into their molecular geometries and confirming the presence of the oxadiazole ring along with various substituents that influence their chemical behavior and properties (Paepke et al., 2009).

Chemical Reactions and Properties

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole exhibits a range of chemical reactions, including acylation, oxidation, and reactions with N- and S-nucleophilic reagents. These reactions are pivotal for further functionalization of the oxadiazole ring and for the synthesis of more complex molecules. Such chemical versatility is critical for the exploration of oxadiazoles in various fields, including the development of new materials and potential pharmaceutical agents (Stepanov et al., 2019).

科学研究应用

1,2,4-恶二唑衍生物的治疗应用

1,2,4-恶二唑衍生物,包括 3-(氯甲基)-5-(噻吩-3-基)-1,2,4-恶二唑,因其多样的药理活性而备受关注。1,2,4-恶二唑环的独特结构特征,例如氮原子的存在和形成氢键的能力,使这些化合物适合与各种生物靶标相互作用。研究突出了它们在解决广泛健康状况方面的效用。

抗菌和抗病毒特性

1,2,4-恶二唑的衍生物已显示出显着的抗菌和抗病毒活性。这些化合物的结构柔性允许与微生物酶和蛋白质有效相互作用,可能为治疗目前对抗生素和抗病毒药物产生耐药性的感染提供新的途径 (Glomb 和 Świątek,2021 年).

抗癌活性

在药物设计中纳入 1,2,4-恶二唑结构在癌症治疗中显示出前景。它们抑制各种癌细胞通路的能力,包括参与细胞增殖和存活的通路,使它们成为抗癌药物的潜在候选者。研究工作旨在了解它们的作用机制并提高它们的功效和安全性 (Devi 等人,2022 年).

传感应用

除了治疗用途外,1,2,4-恶二唑衍生物还因其在传感应用中的潜力而被探索,特别是在检测金属离子方面。它们的光致发光特性和稳定性使其适用于化学传感器的开发,这可能对环境监测和诊断产生影响 (Sharma、Om 和 Sharma,2022 年).

抗炎和镇痛作用

1,2,4-恶二唑化合物的抗炎和镇痛特性已被记录下来,表明它们在治疗疼痛和炎性疾病方面的潜力。研究重点是优化其疗效,同时最大程度地减少副作用,从而为更安全、更有效的抗炎药物做出贡献 (Bala、Kamboj 和 Kumar,2010 年).

属性

IUPAC Name |

3-(chloromethyl)-5-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(11-10-6)5-1-2-12-4-5/h1-2,4H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJYOJVUQYWASE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NO2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383877 |

Source

|

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

CAS RN |

184970-24-9 |

Source

|

| Record name | 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

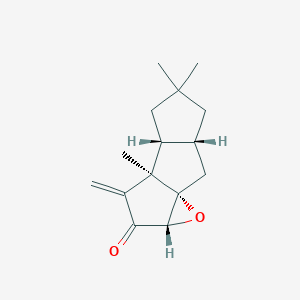

![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)

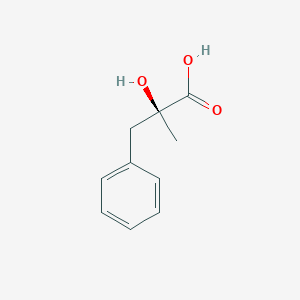

![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)

![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)

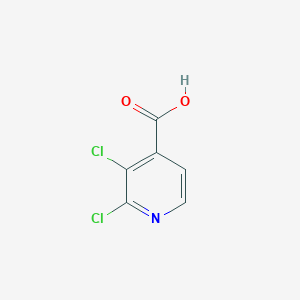

![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)